

(3-Cyano-2-fluorophenyl)boronic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-Cyano-2-fluorophenyl)boronic acid

Cat. No.: B591656

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

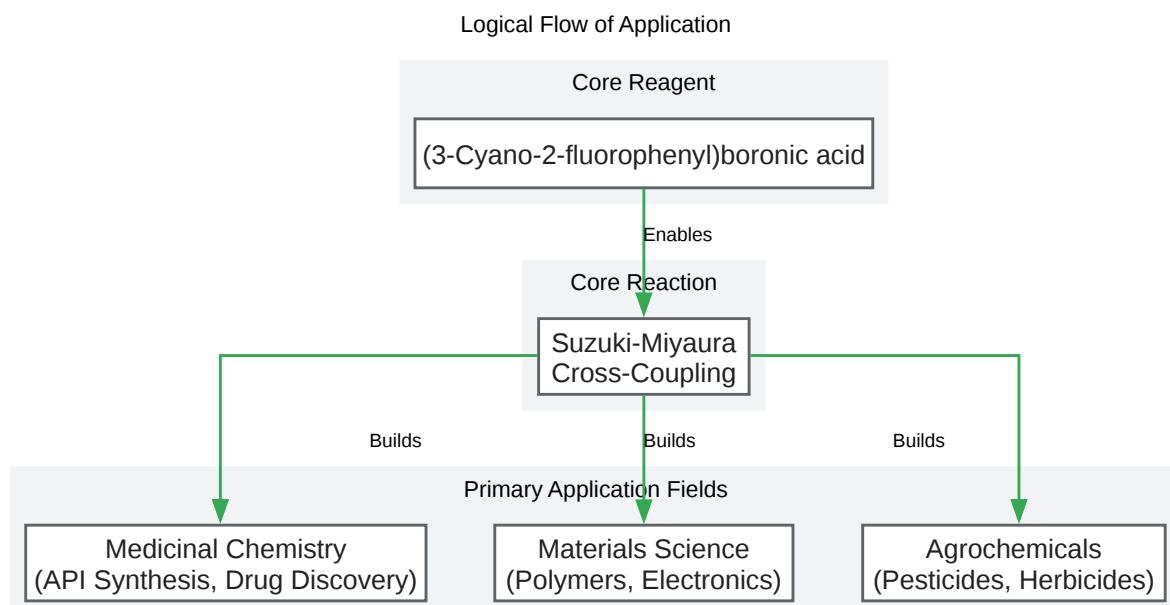
This document provides an in-depth overview of **(3-Cyano-2-fluorophenyl)boronic acid**, a key building block in modern organic synthesis. It details the compound's chemical properties, reactivity, applications, and relevant experimental protocols, with a focus on its utility in pharmaceutical and materials science research.

Core Chemical Properties and Identifiers

(3-Cyano-2-fluorophenyl)boronic acid is a functionalized arylboronic acid that serves as a versatile reagent in organic chemistry. Its unique substitution pattern, featuring both a cyano and a fluoro group, imparts specific reactivity characteristics beneficial for complex molecule synthesis.^[1] The compound is typically a white to off-white solid powder or crystal and should be stored in a dry, dark environment at room temperature to ensure stability.^[2]

Table 1: Chemical and Physical Data Summary

Property	Value	Reference(s)
CAS Number	957121-05-0	[2]
Molecular Formula	C ₇ H ₅ BFNO ₂	[2]
Molecular Weight	164.93 g/mol	[3]
IUPAC Name	(3-cyano-2-fluorophenyl)boronic acid	[2]
Physical Form	Solid, White to Almost white powder/crystal	[2]
Purity	Typically ≥98%	[2]
InChI	1S/C7H5BFNO2/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3,11-12H	[2]
InChIKey	HENIWPFEWBREIB-UHFFFAOYSA-N	[2]
Canonical SMILES	N#CC1=C(C=CC=C1)B(O)O	
Storage Conditions	Keep in dark place, sealed in dry, room temperature	[2]


Reactivity and Applications in Synthesis

The primary application of **(3-Cyano-2-fluorophenyl)boronic acid** is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[\[1\]](#) This reaction is a cornerstone of modern organic synthesis for its efficiency in forming carbon-carbon bonds, which is fundamental to constructing complex organic frameworks.

Influence of Substituents: The presence of the electron-withdrawing cyano (-CN) and fluoro (-F) groups on the phenyl ring significantly influences the electronic properties of the molecule.[\[4\]](#) This electronic effect modulates the reactivity and selectivity of the boronic acid in cross-coupling reactions, often leading to improved reaction yields and cleaner profiles compared to less functionalized analogs.[\[5\]](#)

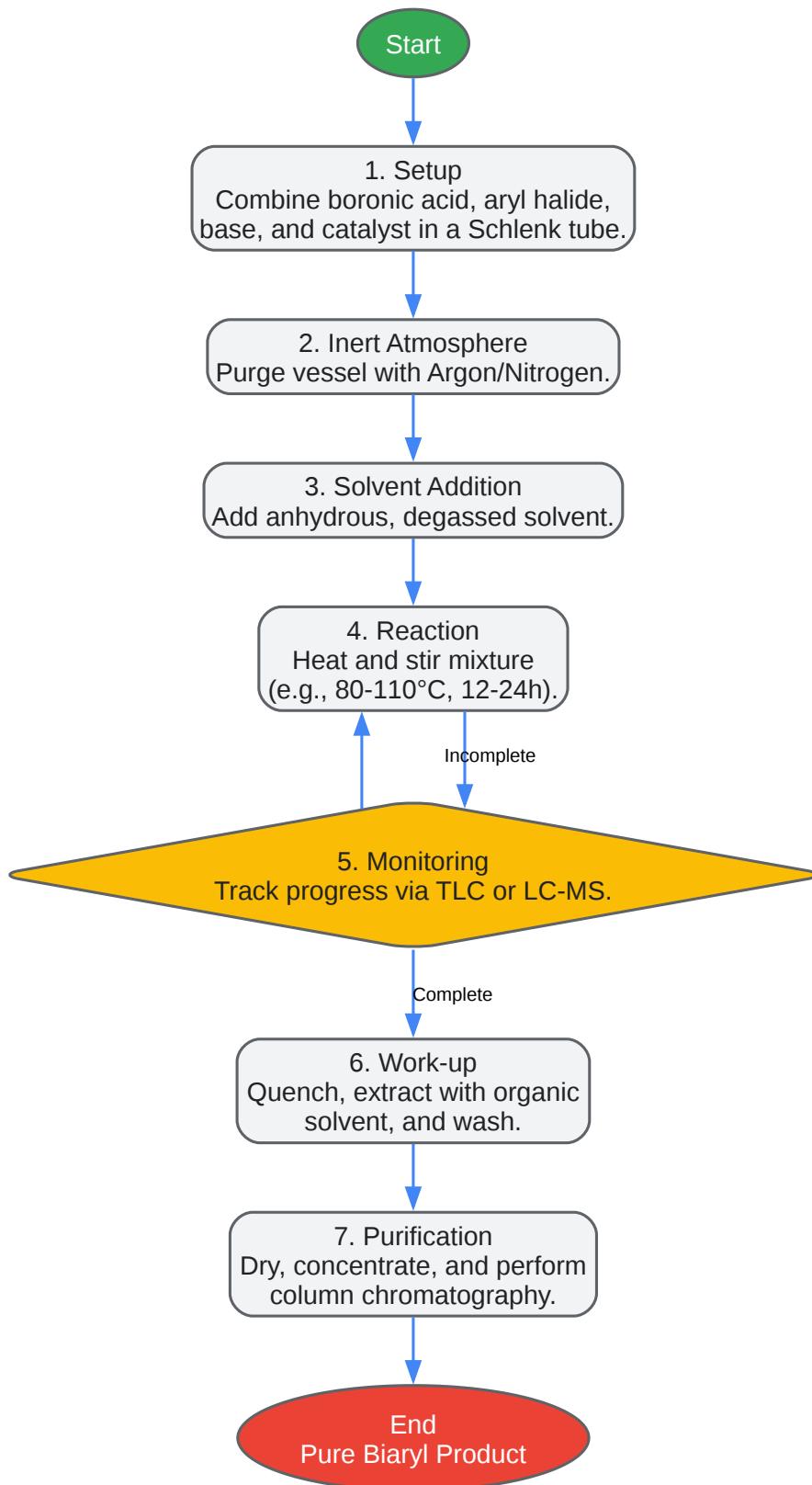
Key Application Areas:

- Medicinal Chemistry: It is a crucial building block for synthesizing Active Pharmaceutical Ingredients (APIs).^[1] Researchers utilize it to generate diverse compound libraries for drug discovery screening and to fine-tune the pharmacokinetic properties and receptor-binding affinities of potential drug candidates.^[4] Its use is particularly noted in the development of novel therapeutics for cancer.^[1]
- Materials Science: The unique electronic and structural properties of this reagent make it suitable for developing advanced materials, including functional polymers and components for organic electronics.
- Agrochemicals: The compound can be incorporated into the synthesis of new pesticides and herbicides, contributing to advanced crop protection strategies.

[Click to download full resolution via product page](#)*Core applications stemming from the reagent's primary reactivity.*

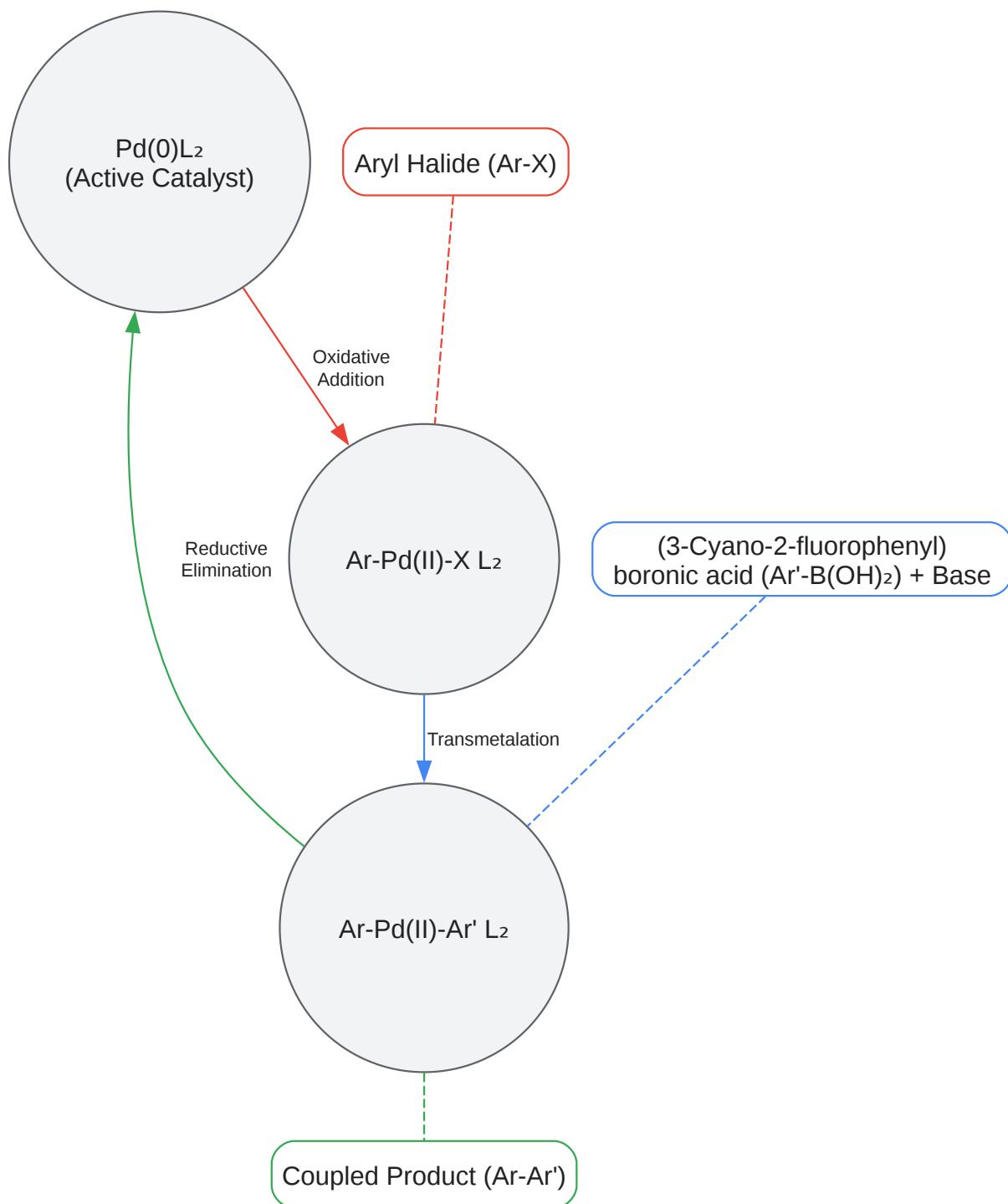
Experimental Protocols: Suzuki-Miyaura Coupling

This section provides a representative protocol for the Suzuki-Miyaura cross-coupling of **(3-Cyano-2-fluorophenyl)boronic acid** with a generic aryl halide. Researchers should note that optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates.^[6]


Materials and Equipment:

- Reagents: **(3-Cyano-2-fluorophenyl)boronic acid**, (hetero)aryl halide, palladium catalyst (e.g., $\text{Pd}(\text{dppf})\text{Cl}_2$, $\text{Pd}_2(\text{dba})_3$), phosphine ligand (if required), anhydrous base (e.g., K_3PO_4 , KF , Na_2CO_3), and anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF).
- Equipment: Schlenk tube or similar reaction vessel, magnetic stirrer, heating oil bath, inert gas line (Argon or Nitrogen), syringes, and standard laboratory glassware for work-up and purification.^[6]

Detailed Procedure:


- Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add **(3-Cyano-2-fluorophenyl)boronic acid** (typically 1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst/ligand complex (typically 1-5 mol%).
- Inert Atmosphere: Seal the vessel and cycle between vacuum and the inert gas (e.g., Argon) three times to ensure the reaction environment is free of oxygen.^[6]
- Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a suitable concentration (e.g., 0.1-0.5 M with respect to the aryl halide).^[6]
- Reaction Execution: Place the sealed vessel in a preheated oil bath and stir the mixture vigorously at the desired temperature (commonly ranging from 80 °C to 110 °C) for 12-24 hours.^[6]
- Monitoring: Track the reaction's progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).^[6]

- **Work-up:** After completion, allow the mixture to cool to room temperature. Quench the reaction with water and transfer it to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.[\[6\]](#)
- **Purification:** Dry the combined organic phase over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the final product.[\[6\]](#)

[Click to download full resolution via product page](#)*Generalized workflow for a Suzuki-Miyaura coupling experiment.*

The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle is the mechanistic pathway through which the palladium catalyst facilitates the C-C bond formation. It involves a sequence of oxidative addition, transmetalation, and reductive elimination steps.

[Click to download full resolution via product page](#)

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

Proper handling of **(3-Cyano-2-fluorophenyl)boronic acid** is essential in a laboratory setting. The compound is classified as harmful and an irritant.

Table 2: GHS Hazard Information

Hazard Class	Code	Description	Reference(s)
Acute Toxicity, Oral	H302	Harmful if swallowed	[2] [7]
Skin Corrosion/Irritation	H315	Causes skin irritation	[7]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	[2]
Acute Toxicity, Dermal	H312	Harmful in contact with skin	[7]
Acute Toxicity, Inhalation	H332	Harmful if inhaled	[7]
Specific Target Organ Toxicity	H335	May cause respiratory irritation	[7]

Precautionary Measures:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[7\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. For operations that may generate dust, a NIOSH/MSHA-approved respirator is recommended.[\[8\]](#)[\[9\]](#)
- Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
[\[7\]](#)

- First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, call a poison center or doctor if you feel unwell.[8][9]
- Storage: Store in a tightly closed container in a dry, well-ventilated place.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. (3-Cyano-2-fluorophenyl)boronic acid | 957121-05-0 [sigmaaldrich.com]
- 3. 3-Cyano-4-fluorophenylboronic acid | C7H5BFNO2 | CID 2757964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbino.com]
- 5. (3-Cyano-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid () for sale [vulcanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [(3-Cyano-2-fluorophenyl)boronic Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b591656#3-cyano-2-fluorophenyl-boronic-acid-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com